molecular formula C14H13ClN4O2 B10917525 2-Amino-4-(4-chloro-1-methyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide

2-Amino-4-(4-chloro-1-methyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide

Cat. No.: B10917525
M. Wt: 304.73 g/mol
InChI Key: DEDXMDQKNDNIQL-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chloro-1-methyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide is a complex organic compound that features a unique combination of functional groups, including an amino group, a chloro-substituted pyrazole, a chromenone core, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chloro-1-methyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound, followed by chlorination to introduce the chloro substituent.

    Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions, often using amines or ammonia under controlled conditions.

    Cyanide Group Addition: The cyanide group can be added via nucleophilic substitution using cyanide salts such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the chromenone core, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the pyrazole ring can be substituted by nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, cyanide salts.

Major Products

    Oxidation Products: Oxidized derivatives of the amino group or chromenone core.

    Reduction Products: Reduced chromenone derivatives.

    Substitution Products: Substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity, particularly due to the presence of the pyrazole and chromenone moieties, makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. The presence of multiple functional groups allows for the design of molecules with specific biological targets.

Industry

In the materials science industry, this compound could be used in the development of novel materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.

Mechanism of Action

The mechanism by which 2-Amino-4-(4-chloro-1-methyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways. The cyanide group, in particular, could play a role in inhibiting certain enzymes by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(4-chloro-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide: Lacks the methyl group on the pyrazole ring.

    2-Amino-4-(4-methyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide: Lacks the chloro substituent on the pyrazole ring.

    2-Amino-4-(4-chloro-1-methyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL acetate: Has an acetate group instead of a cyanide group.

Uniqueness

The unique combination of functional groups in 2-Amino-4-(4-chloro-1-methyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide provides it with distinct chemical and biological properties

Properties

Molecular Formula

C14H13ClN4O2

Molecular Weight

304.73 g/mol

IUPAC Name

2-amino-4-(4-chloro-1-methylpyrazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C14H13ClN4O2/c1-19-6-8(15)13(18-19)11-7(5-16)14(17)21-10-4-2-3-9(20)12(10)11/h6,11H,2-4,17H2,1H3

InChI Key

DEDXMDQKNDNIQL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Cl

Origin of Product

United States

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